Vardenafil Oxopiperazine-D6 (Impurity)
Description
Significance of Impurity Characterization in Active Pharmaceutical Ingredients and Formulations
The rigorous characterization of impurities within Active Pharmaceutical Ingredients (APIs) and their final formulations is a critical aspect of drug development and manufacturing. globalpharmatek.com This process is essential for several key reasons:
Ensuring Safety and Efficacy: The primary goal is to safeguard patient health. globalpharmatek.com Unidentified or poorly controlled impurities can have their own pharmacological or toxicological effects, potentially compromising the safety and therapeutic efficacy of the drug. ijpsjournal.comlongdom.org
Maintaining Product Quality and Stability: Impurity profiling provides deep insights into a drug's purity and stability. researchgate.net Certain impurities can accelerate the degradation of the API or destabilize the formulation, which can lead to a decrease in potency and a shorter shelf life. longdom.org By identifying potential degradation pathways, appropriate storage conditions and shelf life can be established. globalpharmatek.com
Process Optimization: Understanding the formation of impurities can reveal the impact of different manufacturing parameters. globalpharmatek.com This knowledge allows for the optimization of synthetic routes and manufacturing processes to minimize the generation of impurities, leading to a more robust and efficient production process. globalpharmatek.com
Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the reporting, identification, and qualification of impurities. longdom.org Comprehensive impurity profiling is non-negotiable for gaining market approval for a new drug product. longdom.org
Regulatory Frameworks and Guidelines for Pharmaceutical Impurities in Academic Research Contexts
In both industrial and academic research, the management of pharmaceutical impurities is guided by a harmonized set of international guidelines. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established several key documents that provide a framework for controlling impurities. ijpsjournal.comjpionline.org
These guidelines classify impurities and set thresholds for their reporting, identification, and qualification based on the maximum daily dose of the drug. slideshare.netich.org For academic research focused on drug development, understanding and adhering to these guidelines is crucial for ensuring that the research outcomes are relevant and transferable to a clinical or commercial setting.
Key ICH guidelines include:
ICH Q3A(R2): This guideline focuses on impurities in new drug substances (APIs). jpionline.orgich.orgeuropa.eu It mandates the reporting of any impurity present at a level of 0.05% or higher and identification for those at 0.10% or higher for most drugs. ich.org
ICH Q3B(R2): This document provides guidance for impurities found in new drug products (formulations). slideshare.neteuropa.eu
ICH Q3C: This guideline addresses the control of residual solvents. jpionline.orgeuropa.eu
ICH M7: This guideline specifically covers the assessment and control of DNA mutagenic impurities to limit potential carcinogenic risk. jpionline.org
ICH Q3E: A more recent guideline, it provides a framework for assessing and controlling extractables and leachables that can migrate from packaging or manufacturing components into a drug product. raps.org
These guidelines ensure that a systematic approach is taken to control impurities, safeguarding the quality and safety of new pharmaceutical products from the earliest stages of research. jpionline.org
Role of Stable Isotopically Labeled Compounds in Pharmaceutical Impurity Research
In the precise and quantitative analysis of pharmaceutical impurities, stable isotopically labeled (SIL) compounds serve as ideal internal standards. acanthusresearch.com Vardenafil (B611638) Oxopiperazine-D6 is a prime example of such a compound. It is the deuterated analogue of Vardenafil Oxopiperazine, a potential impurity of the API Vardenafil. pharmaffiliates.compharmaffiliates.com
SIL standards, where atoms like hydrogen are replaced with their stable isotopes (e.g., deuterium (B1214612) or D), are chemically almost identical to their unlabeled counterparts. acanthusresearch.com This similarity allows them to co-elute during chromatographic separation and exhibit similar ionization behavior in a mass spectrometer. However, their higher mass allows them to be distinguished from the unlabeled analyte. acanthusresearch.com
The use of SIL internal standards is critical for several reasons:
Compensation for Matrix Effects: Biological samples or complex formulations can contain substances that interfere with the ionization of the target analyte in a mass spectrometer, either suppressing or enhancing the signal. Because the SIL standard is affected by these "matrix effects" in nearly the same way as the unlabeled impurity, its inclusion allows for accurate quantification. amazonaws.com
Improved Accuracy and Reproducibility: By accounting for variations during sample preparation, extraction, and analysis, SIL standards significantly improve the accuracy, precision, and ruggedness of analytical methods, particularly in sensitive LC-MS/MS assays. acanthusresearch.comsigmaaldrich.com
Method Validation: They are instrumental in the development and validation of analytical methods used for impurity profiling, ensuring these methods are reliable and suitable for their intended purpose.
Vardenafil Oxopiperazine-D6, therefore, is not an impurity itself but a sophisticated analytical tool. It enables researchers and quality control analysts to accurately measure the levels of the actual Vardenafil Oxopiperazine impurity in the Vardenafil API or its formulations, ensuring compliance with the stringent limits set by regulatory authorities. pharmaffiliates.comlgcstandards.com
Compound Information Tables
The compounds mentioned in this article are detailed below.
Table 1: Vardenafil and Related Impurities
| Compound Name | Type | Chemical Formula | Molecular Weight |
| Vardenafil | Active Pharmaceutical Ingredient | C₂₃H₃₂N₆O₄S | 488.60 g/mol |
| Vardenafil Oxopiperazine | Impurity / Metabolite | C₂₁H₂₆N₆O₅S | 474.53 g/mol |
| N-Desethyl Vardenafil | Impurity / Metabolite | C₂₁H₂₈N₆O₄S | 460.55 g/mol |
| Vardenafil Impurity A (7-Methyl vardenafil) | Impurity | C₂₂H₃₀N₆O₄S | 474.58 g/mol |
| Vardenafil Impurity C (Vardenafil Dimer) | Impurity | C₄₆H₅₈N₁₂O₈S₂ | 971.2 g/mol |
Data sourced from multiple chemical and pharmaceutical standards suppliers. pharmaffiliates.comsynzeal.comsynzeal.com
Properties
Molecular Formula |
C₂₁H₂₀D₆N₆O₅S |
|---|---|
Molecular Weight |
480.57 |
Synonyms |
2-[2-Ethoxy-5-[(3-oxo-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one-D6; _x000B_4-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazinone-D6 |
Origin of Product |
United States |
Vardenafil Oxopiperazine D6 As a Deuterated Pharmaceutical Impurity
Genesis and Structural Context within Vardenafil (B611638) Related Substances
Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor with a complex molecular structure. nih.goveuropa.eu Its IUPAC name is 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] lgcstandards.comtriazin-4-one. nih.gov The synthesis and degradation of such a molecule can lead to the formation of various related substances or impurities.
The impurity, Vardenafil Oxopiperazine, is believed to originate from the modification of the N-ethylpiperazine moiety of the Vardenafil molecule. The formation pathway likely involves N-de-ethylation, resulting in a piperazine (B1678402) group, followed by oxidation of the piperazine ring to form a lactam, which is an amide within a cyclic structure. This creates the "oxopiperazine" feature.
Vardenafil Oxopiperazine-D6 is the synthetically produced, deuterated analogue of this impurity. In this reference standard, six hydrogen atoms on the piperazine ring are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. advatechgroup.com This specific labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.
Table 1: Chemical Identity of Vardenafil Oxopiperazine-D6 (Impurity)
| Identifier | Value |
|---|---|
| Chemical Name | Vardenafil Oxopiperazine-D6 |
| Molecular Formula | C₂₁H₂₀D₆N₆O₅S |
| Molecular Weight | 480.57 |
| Category | Stable Isotope Labelled Compound, Pharmaceutical Impurity Reference Standard lgcstandards.com |
Distinctions and Research Implications of Deuterated Impurities in Pharmaceutical Development
In pharmaceutical development and manufacturing, controlling impurities is a critical regulatory requirement. Deuterated compounds, such as Vardenafil Oxopiperazine-D6, are not intended as drugs themselves but are vital for ensuring the safety and quality of the final drug product. Their primary role is to serve as internal standards in quantitative analytical methods. clearsynth.comkcasbio.com
The key distinction of a deuterated standard is its mass. The replacement of hydrogen with deuterium results in a slightly higher molecular weight. adventchembio.com This mass difference is easily detectable by mass spectrometry (MS), allowing the standard to be differentiated from its non-labeled (or "native") analogue. adventchembio.com
Research Implications:
Quantitative Analysis: In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of Vardenafil Oxopiperazine-D6 is added to a sample containing the Vardenafil API. Because the deuterated standard has nearly identical chemical and physical properties to the actual impurity, it behaves similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net
Correction for Matrix Effects: Pharmaceutical formulations and biological samples are complex matrices that can suppress or enhance the signal of the analyte in an MS detector, leading to inaccurate results. kcasbio.com Since the deuterated internal standard co-elutes with the target impurity and experiences the same matrix effects, the ratio of their signals provides a highly accurate and precise measurement of the impurity's concentration. kcasbio.comresearchgate.net
Method Validation and Regulatory Compliance: The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical method validation and is encouraged by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com Employing Vardenafil Oxopiperazine-D6 demonstrates a commitment to robust, reliable, and accurate analytical testing, which is essential for regulatory submissions. adventchembio.com
The development and use of deuterated impurity standards represent a sophisticated approach to analytical chemistry, enabling pharmaceutical companies to precisely monitor and control potentially harmful impurities in their products.
Nomenclature and Scientific Classification of Vardenafil Oxopiperazine-D6
The nomenclature of Vardenafil Oxopiperazine-D6 reflects its structure as a derivative of Vardenafil and its isotopic labeling.
Common Name: Vardenafil Oxopiperazine-D6 (Impurity)
Systematic Name: Based on the structure of related compounds, the systematic name can be derived as 1-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] lgcstandards.comtriazin-2-yl)phenyl)sulfonyl)piperazin-2-one-d6. The "d6" suffix specifies the presence and number of deuterium atoms.
Scientific Classification:
By Function: It is classified as a pharmaceutical reference standard and an internal standard for chromatography and mass spectrometry.
By Isotopic Nature: It is a stable isotope-labeled (SIL) compound. lgcstandards.com
By Chemical Structure: It belongs to several chemical classes, including sulfonamides, imidazotriazinones, and lactams (specifically, an oxopiperazine). nih.gov
Table 2: Comparison of Related Vardenafil Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Role/Nature |
|---|---|---|---|---|
| Vardenafil | C₂₃H₃₂N₆O₄S nih.gov | 488.60 | 224785-90-4 nih.gov | Active Pharmaceutical Ingredient |
| Vardenafil Oxopiperazine | C₂₁H₂₆N₆O₅S | 474.53 | 448184-58-5 | Impurity/Metabolite |
| Vardenafil Oxopiperazine-D6 | C₂₁H₂₀D₆N₆O₅S | 480.57 | Not Available | Deuterated Internal Standard |
Mechanistic Formation Pathways of Vardenafil Oxopiperazine D6
Chemical Degradation Pathways Leading to Oxopiperazine Formation
The structural transformation of Vardenafil's N-ethylpiperazine moiety into an oxopiperazine ring can occur through several degradation mechanisms. These pathways involve the chemical breakdown of the parent molecule under various environmental or stress conditions.
While Vardenafil (B611638) is not expected to undergo significant hydrolysis due to the absence of easily hydrolyzable functional groups, the sulfonamide linkage can be susceptible under certain pH conditions. nih.gov A proposed degradation pathway for Vardenafil under neutral or basic stress conditions suggests potential cleavage points. researchgate.net Hydrolysis of the sulfonamide bond would lead to the formation of Vardenafil Sulfonic Acid (Impurity B) and ethylpiperazine. synzeal.com However, the direct hydrolytic conversion of the N-ethylpiperazine ring to an oxopiperazine ring is not a primary reported pathway. The formation of the oxo- functionality on the piperazine (B1678402) ring is more commonly associated with oxidative processes rather than direct hydrolysis.
Oxidative stress is a key factor in the degradation of Vardenafil and the formation of piperazine-related impurities. veeprho.com The piperazine ring in Vardenafil is susceptible to oxidation. The metabolism of Vardenafil in the liver is primarily mediated by CYP3A4 enzymes and involves N-desethylation at the piperazine moiety to form the major metabolite, M1. drugbank.comfda.gov This process indicates the reactivity of the N-ethyl group.
Further oxidation can lead to the formation of N-oxides. The tertiary nitrogen atoms of the piperazine ring can be oxidized to form Vardenafil N-Oxide. nih.govgoogle.com Such N-oxides can be metabolites that, in some cases, act as prodrugs and are converted back to the parent compound. google.comgoogle.com The formation of the oxopiperazine moiety is an advanced oxidation step. This transformation likely proceeds through the oxidation of the carbon atom adjacent to the nitrogen, potentially via a radical mechanism or enzymatic action, followed by conversion to a carbonyl group. This pathway is a known route for the metabolic degradation of piperazine-containing drugs. mdpi.com
Table 1: Key Oxidative Degradation Products of Vardenafil
| Product Name | Chemical Transformation | Reference |
| N-Desethyl Vardenafil (M1) | Desethylation at the piperazine moiety | drugbank.comfda.gov |
| Vardenafil N-Oxide | Oxidation of the tertiary nitrogen on the piperazine ring | nih.gov |
| Vardenafil Oxopiperazine | Oxidation of the piperazine ring to form a lactam |
Exposure to light can induce the degradation of Vardenafil. Studies on the solar phototransformation of Vardenafil in aqueous solutions have shown that it undergoes degradation, a process that can be accelerated by the presence of substances like humic and fulvic acids. nih.govresearchgate.net While specific photoproducts like VRD-392 have been identified, the detailed structure of all degradation products from photolysis is not fully elucidated in the provided context. nih.gov However, it is established that the piperazine ring is susceptible to photolysis, which could contribute to the formation of various degradation products, including potentially the oxopiperazine derivative through photo-oxidative mechanisms. researchgate.net FDA reviews have noted that while Vardenafil tablets show a slight increase in degradation products upon photostability testing, the changes are not considered significant under tested conditions. fda.gov
Table 2: Thermal Analysis Data for Vardenafil
| Analysis Type | Observation | Temperature (°C) | Reference |
| Thermogravimetric Analysis (TGA) | Onset of decomposition | 158.12 | nih.gov |
| Differential Thermal Analysis (DTA) | Endothermic peak (melting) | 218.38 | nih.gov |
| Differential Scanning Calorimetry (DSC) | Endothermic peak (melting) | 219 | nih.gov |
Process-Related Impurity Formation during Vardenafil Synthesis
Impurities in Vardenafil can originate from the multi-step chemical synthesis process. veeprho.com The synthesis involves the construction of the pyrimidinone and piperazine rings, sulfonation, and selective alkylation. veeprho.comgoogle.com Vardenafil Oxopiperazine can be formed if starting materials or intermediates containing a pre-formed oxopiperazine ring are used, or if oxidative conditions are present during the synthesis steps. For instance, the reaction of the sulfonyl chloride intermediate with a piperazine derivative is a key step. google.com If the piperazine reagent is contaminated with its oxidized (oxo) form, or if oxidation occurs in-situ, Vardenafil Oxopiperazine will be generated as a process-related impurity.
Isotopic Incorporation and Retention in Deuterated Impurity Formation
Vardenafil Oxopiperazine-D6 is a deuterated analogue of the impurity. The "-D6" designation implies the presence of six deuterium (B1214612) atoms. Based on the structure, these are most likely located on the N-ethyl group (D5) and the adjacent CH2 group of the piperazine ring that has been oxidized (D1), or more commonly, on two methyl groups if a different piperazine precursor is used. However, the most logical placement for a D6 label on this specific impurity would be on the two carbons of the ethyl group and two adjacent carbons on the piperazine ring.
The formation of this deuterated impurity is intrinsically linked to the synthesis of a deuterated Vardenafil active pharmaceutical ingredient (API). In the synthesis of deuterated drugs, isotopically labeled starting materials are used. isotope.com For Vardenafil-D6, a deuterated N-ethylpiperazine or a deuterated ethylating agent would likely be employed.
The formation of the Vardenafil Oxopiperazine-D6 impurity would then follow the same chemical degradation or process-related pathways as the non-deuterated version. The key aspect is the retention of the deuterium atoms during these transformations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. researchgate.net This can sometimes lead to slower rates of reaction for deuterated compounds. However, the oxidative processes leading to the oxopiperazine ring would still occur, carrying the deuterium label into the final impurity structure. The presence of lower isotopologues (e.g., D1 to D5) is common in deuterated APIs and their impurities, and their distribution is an important aspect of quality control. nih.gov
Advanced Analytical Methodologies for Vardenafil Oxopiperazine D6
Chromatographic Separation Techniques for Impurity Profiling
Chromatography is the cornerstone of impurity profiling, enabling the separation of the target impurity from the API and other related substances. The choice of technique depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability. For Vardenafil (B611638) and its impurities, which are typically large, non-volatile molecules, liquid chromatography is the preferred approach.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Vardenafil and its related compounds. ekb.eg Method development focuses on achieving optimal separation (resolution) between Vardenafil, Vardenafil Oxopiperazine, and other potential impurities. Since Vardenafil Oxopiperazine-D6 is used as an internal standard, it is designed to have nearly identical chromatographic behavior to the non-labeled Vardenafil Oxopiperazine, meaning it will co-elute or elute very closely under typical reversed-phase conditions. The mass spectrometer is then used to differentiate between the two compounds.
Key parameters for HPLC method optimization include:
Stationary Phase: C18 columns are most commonly employed due to their hydrophobicity, which provides good retention and separation for Vardenafil and its analogs. ekb.eguliege.be
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. ekb.eguliege.be Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds with good peak shape in a reasonable timeframe. nih.gov
pH Control: The pH of the aqueous mobile phase is a critical parameter, as Vardenafil and its impurities contain ionizable groups. Adjusting the pH can significantly alter retention times and selectivity, helping to resolve closely eluting peaks. slideshare.net
Detection: A Photo Diode Array (PDA) or UV detector is commonly used for method development and routine analysis, often set at a wavelength around 225-230 nm for simultaneous detection of multiple components. ekb.egnih.gov
Table 1: Example HPLC Parameters for Vardenafil Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) ekb.eg |
| Mobile Phase A | 0.05% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min ekb.egnih.gov |
| Detector | UV at 230 nm nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Method Development and Optimization
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. uliege.be This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. scirp.org
For the analysis of Vardenafil Oxopiperazine-D6 and its non-labeled counterpart, UPLC offers a more efficient approach to impurity profiling. scirp.orgijpsr.com The principles of method development are similar to HPLC but are adapted for the higher-pressure system. A key objective is to transfer and optimize existing HPLC methods to a UPLC platform to reduce run times without compromising separation quality. uliege.be
Studies have shown that UPLC methods can separate Vardenafil from its potential impurities, including the oxopiperazine variant, in under 5 minutes, a significant improvement over the longer run times of some HPLC methods. uliege.benih.gov The increased sensitivity of UPLC is also beneficial for detecting and quantifying impurities at very low levels, as required by regulatory guidelines. scirp.org
Table 2: Comparative UPLC Parameters for Rapid Vardenafil Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Acquity BEH Shield RP18 (2.1 mm x 100 mm, 1.7 µm) uliege.be |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) uliege.be |
| Mobile Phase B | Acetonitrile uliege.be |
| Elution Mode | Gradient uliege.be |
| Flow Rate | 0.2 - 0.4 mL/min scirp.orgnih.gov |
| Detector | PDA or Mass Spectrometer uliege.be |
| Analysis Time | < 6 minutes nih.gov |
Gas Chromatography (GC) Considerations for Volatile Degradation Products
Gas Chromatography (GC) is generally not the primary analytical technique for large, non-volatile, and thermally labile molecules like Vardenafil and its oxopiperazine impurity. nih.gov Direct injection of these compounds into a GC system would likely lead to decomposition rather than volatilization.
However, GC-MS can be employed for specific applications, such as:
Analysis of Volatile Impurities: To test for the presence of small, volatile impurities or residual solvents from the manufacturing process. veeprho.com
Derivatization: A chemical derivatization step can be used to convert the non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. For instance, silylation is a common technique used to make compounds like Vardenafil amenable to GC-MS analysis. nih.govresearchgate.net
While feasible after derivatization, GC-based methods are often more complex and less direct than LC methods for this class of compounds. Therefore, LC techniques remain the standard for impurity profiling of Vardenafil Oxopiperazine. nih.govnih.gov
Mass Spectrometric Approaches for Detection and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of Vardenafil Oxopiperazine-D6. It offers unparalleled sensitivity and specificity, allowing for both the unambiguous identification of the impurity and its accurate quantification using the deuterated internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. japsonline.com For the analysis of Vardenafil Oxopiperazine-D6, an electrospray ionization (ESI) source operating in positive ion mode is typically used, as it efficiently ionizes the target molecules. nih.govjapsonline.com
In a full-scan MS analysis, the instrument detects the protonated molecular ions ([M+H]⁺). Vardenafil Oxopiperazine and its D6-labeled standard will have nearly identical retention times but will be clearly distinguished by their mass-to-charge (m/z) ratios. For example, a study identified Vardenafil Oxopiperazine with an [M+H]⁺ ion at m/z 475.1758. chrom-china.com The corresponding D6 variant would appear at approximately m/z 481, allowing for clear differentiation and independent monitoring.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) provides an even higher level of specificity and is the gold standard for quantification using stable isotope-labeled internal standards. nih.govmdpi.com In an MS/MS experiment, a specific parent ion (precursor ion) is selected, fragmented, and one or more resulting product ions are monitored. This process is known as Multiple Reaction Monitoring (MRM). mdpi.com
The use of Vardenafil Oxopiperazine-D6 is crucial for accurate quantification via MS/MS. The method involves setting up two distinct MRM transitions: one for the non-labeled analyte (the impurity) and one for the deuterated internal standard. nih.gov
Analyte Transition: Precursor Ion (e.g., m/z 475 for Vardenafil Oxopiperazine) → Product Ion(s)
Internal Standard Transition: Precursor Ion (e.g., m/z 481 for Vardenafil Oxopiperazine-D6) → Product Ion(s)
Because the internal standard is added to the sample at a known concentration and co-elutes with the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects. By measuring the ratio of the analyte's response to the internal standard's response, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument performance. nih.govnih.gov The fragmentation pattern of the D6 standard is expected to be similar to the non-labeled compound, with potential mass shifts in fragments containing the deuterium (B1214612) labels. nih.gov
Table 3: Illustrative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Vardenafil | 489 | 151 | API Reference nih.gov |
| Vardenafil Oxopiperazine | 475 | 312 | Analyte (Impurity) chrom-china.com |
| Vardenafil Oxopiperazine-D6 | ~481 | ~312 or ~318 | Internal Standard |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification of pharmaceutical compounds and their impurities. In the case of Vardenafil Oxopiperazine-D6, HRMS provides the high-resolution mass data necessary to determine its elemental composition with exceptional accuracy. This is crucial for distinguishing it from the parent compound, Vardenafil, and other related substances.
Techniques such as Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) are instrumental. researchgate.net For instance, the accurate mass of a related vardenafil analogue was determined to be m/z 503.2446 ([M+H]+), showcasing the precision of HRMS. nih.gov This level of accuracy allows for the confident assignment of a molecular formula, which is the first step in structural elucidation. The fragmentation patterns observed in the MS/MS spectra provide further structural information, helping to pinpoint the location of the deuterium atoms within the oxopiperazine moiety. The characteristic fragment ions of vardenafil, such as those at m/z 376.1076, 299.1141, 283.1187, and 151.0860, serve as a reference for interpreting the fragmentation of its deuterated analogue. nih.gov
Table 1: Illustrative HRMS Data for a Vardenafil Analogue
| Parameter | Value |
| Ionization Mode | ESI+ |
| Measured m/z ([M+H]⁺) | 503.2446 |
| Calculated Mass for Proposed Formula | 503.2448 |
| Mass Accuracy (ppm) | < 1 |
| Key Fragment Ions (m/z) | 376.1090, 299.1148, 283.1198, 151.0864 |
This table is illustrative and based on data for a closely related vardenafil analogue. The exact values for Vardenafil Oxopiperazine-D6 may differ.
Isotope Ratio Mass Spectrometry for Deuterium Content Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive technique for determining the isotopic composition of a sample. While not as commonly used for routine impurity analysis as HRMS, it is invaluable for precisely quantifying the deuterium enrichment in Vardenafil Oxopiperazine-D6. This is critical as the biological and pharmacological properties of a deuterated compound can be influenced by the degree and site of deuterium incorporation.
Spectroscopic Characterization Methods
Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the structural and electronic properties of Vardenafil Oxopiperazine-D6.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise location of atoms within a molecule. For Vardenafil Oxopiperazine-D6, both ¹H NMR and ²H (Deuterium) NMR are essential.
¹H NMR spectra will show the absence of signals at the positions where deuterium atoms have replaced protons. This provides direct evidence of deuteration. Furthermore, the coupling patterns of neighboring protons will be altered, offering additional confirmation of the substitution sites. For complex structural elucidation, two-dimensional NMR techniques like COSY and HSQC can be employed.
²H NMR, on the other hand, directly detects the deuterium nuclei, providing a definitive signature of their presence and chemical environment within the molecule. nih.gov The chemical shifts in the ²H NMR spectrum correlate to the positions of the deuterium atoms on the oxopiperazine ring.
Table 2: Hypothetical ¹H NMR Chemical Shift Comparison
| Proton Position (Vardenafil) | Expected Chemical Shift (ppm) | Expected Observation in Vardenafil Oxopiperazine-D6 |
| Piperazine (B1678402) CH₂ | ~2.5 - 3.5 | Signal absence or reduced intensity |
| Ethyl CH₂ | ~2.7 | Unchanged |
| Ethyl CH₃ | ~1.2 | Unchanged |
This table is hypothetical and serves to illustrate the principle of deuterium localization by ¹H NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Vardenafil Oxopiperazine-D6 would be expected to be very similar to that of its non-deuterated counterpart, as the fundamental functional groups remain the same. However, the substitution of hydrogen with deuterium will cause a characteristic shift in the stretching and bending frequencies of the C-D bonds compared to the C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in the conjugated systems that act as chromophores. unl.ptvscht.cz The UV spectrum of Vardenafil Oxopiperazine-D6 is expected to be nearly identical to that of vardenafil and its non-deuterated oxopiperazine analogue. This is because the chromophoric system, responsible for absorbing UV light, is primarily associated with the fused ring system and is not significantly altered by the deuterium substitution on the piperazine ring.
The UV spectrum is useful for quantification and for confirming the presence of the core vardenafil structure. nih.govmagtechjournal.com A typical UV spectrum for a vardenafil-like structure would show maximum absorbance (λmax) in the range of 200-400 nm. nih.gov
Table 3: Expected UV-Vis Absorption Data
| Parameter | Expected Value |
| λmax | ~215 nm and ~245 nm |
| Molar Absorptivity (ε) | Dependent on concentration |
Based on published data for vardenafil and its analogues. nih.govmagtechjournal.com
Validation Parameters for Analytical Methods Applied to Vardenafil Oxopiperazine-D6
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and consistency of data. wjarr.com For the analysis of Vardenafil Oxopiperazine-D6, the following validation parameters, as outlined by international guidelines such as the ICH, are essential: pharmabeej.comajrconline.org
Specificity/Selectivity: The method must be able to unequivocally assess the Vardenafil Oxopiperazine-D6 impurity in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. pharmabeej.comfda.gov This is typically demonstrated by analyzing spiked samples and stressed samples.
Linearity: The method should produce results that are directly proportional to the concentration of the impurity over a specified range. pharmabeej.com This is established by analyzing a series of solutions of known concentrations.
Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ajrconline.org
Accuracy: The closeness of the test results obtained by the method to the true value. pharmabeej.com This is often assessed by recovery studies in a spiked matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmabeej.com This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmabeej.comyoutube.com
Table 4: Summary of Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to detect the analyte in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured value to the true value. | Recovery within 80-120% of the theoretical amount. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10. |
| Robustness | Insensitivity to small method variations. | No significant change in results. |
Acceptance criteria can vary depending on the specific application and regulatory requirements.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For Vardenafil Oxopiperazine-D6, this includes the active pharmaceutical ingredient (API) vardenafil, other related impurities, and degradation products.
Forced degradation studies are a cornerstone of specificity evaluation. Vardenafil has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. scirp.orgresearchgate.net A stability-indicating method must be able to resolve the peak of Vardenafil Oxopiperazine-D6 from all these potential degradants.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, often coupled with mass spectrometry (MS), are the techniques of choice. The use of a photodiode array (PDA) detector can further confirm peak purity. scirp.orgresearchgate.net In a typical UPLC method, a C18 stationary phase with a gradient elution program can achieve effective separation of vardenafil and its impurities. scirp.org The resolution (Rs) between adjacent peaks is a key parameter, with a value greater than 2.0 generally considered acceptable for baseline separation. scirp.orgresearchgate.net
Mass spectrometry provides an additional layer of selectivity, particularly for a deuterated standard like Vardenafil Oxopiperazine-D6. The mass-to-charge ratio (m/z) of the deuterated compound will be distinct from its non-deuterated counterpart and other impurities, allowing for highly selective detection even if chromatographic co-elution occurs. nih.govnih.gov
Linearity and Calibration Range Determination
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For Vardenafil Oxopiperazine-D6, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are then plotted to create a calibration curve.
The calibration range is determined based on the intended purpose of the method. For an impurity, this range usually spans from the limit of quantitation (LOQ) to a concentration level exceeding the specification limit. hakon-art.com For instance, a linear calibration plot for related substances of vardenafil has been obtained over a range of LOQ (0.05%) to 0.4% for each impurity. scirp.org
The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the linearity. A value of r greater than 0.999 is generally considered indicative of an excellent linear relationship. scirp.orgresearchgate.net
| Parameter | Typical Value | Reference |
| Calibration Range | LOQ to 200% of specification limit | hakon-art.com |
| Correlation Coefficient (r) | > 0.999 | scirp.orgresearchgate.net |
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
These limits are crucial for methods intended to quantify impurities, as they define the sensitivity of the method. The LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. hakon-art.com
For vardenafil and its impurities, UPLC methods have demonstrated high sensitivity. One method was capable of detecting vardenafil impurities at a level of 0.25 µg/mL with respect to a test concentration of 500 µg/mL. scirp.orgresearchgate.net Another study reported LOD and LOQ values for vardenafil impurities ranging from 0.0024 to 0.0059 µg/mL and 0.088 to 0.26 µg/mL, respectively. hakon-art.com In a different HPLC-MS method for vardenafil in urine, the LOD and LOQ were found to be 5 ng/mL and 7 ng/mL, respectively. japsonline.com
| Parameter | Reported Value | Methodology | Reference |
| LOD | 0.0024 - 0.0059 µg/mL | UPLC | hakon-art.com |
| LOQ | 0.088 - 0.26 µg/mL | UPLC | hakon-art.com |
| LOD | 5 ng/mL | HPLC-MS | japsonline.com |
| LOQ | 7 ng/mL | HPLC-MS | japsonline.com |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is spiked into the sample matrix.
For vardenafil impurities, precision is expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision values for vardenafil and its impurities have been reported to be within 2.0% RSD. scirp.orgresearchgate.net Another study showed the %RSD for the area of impurities in a precision study to be within 1.1%. scirp.org
Accuracy studies for vardenafil impurities have shown good recoveries, typically in the range of 98% to 103%. scirp.org For example, one study reported percentage recoveries for vardenafil impurities ranging from 98.7% to 103.5%. scirp.org
| Parameter | Acceptance Criteria/Reported Value | Reference |
| Precision (%RSD) | < 2.0% | scirp.orgresearchgate.net |
| Accuracy (Recovery) | 98.0% - 103.0% | scirp.org |
Robustness and Ruggedness Evaluations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
For a liquid chromatography method, typical robustness parameters include variations in flow rate, column temperature, and mobile phase composition. scirp.org In a study on vardenafil impurities, the robustness of the method was demonstrated by varying the flow rate and column temperature. The resolution between critical pairs of impurities remained greater than 4.0 under all varied conditions, illustrating the method's robustness. scirp.org
Ruggedness can be assessed by having a different analyst perform the analysis using a different analytical column. bohrium.com
| Parameter Varied | Effect on Results | Reference |
| Flow Rate | Resolution between critical peaks > 4.0 | scirp.org |
| Column Temperature | Resolution between critical peaks > 4.0 | scirp.org |
| Analyst/Column | Consistent results | bohrium.com |
Solution and Mobile Phase Stability Studies
Solution and mobile phase stability studies are conducted to determine the time for which the prepared solutions remain stable under specified storage conditions. This is crucial for ensuring the reliability of the analytical results, especially in a high-throughput laboratory setting.
For vardenafil and its impurities, test solutions in acetonitrile have been found to be stable for at least 48 hours at room temperature. scirp.orgresearchgate.net Mobile phase stability has also been evaluated for 48 hours, with freshly prepared sample solutions being injected at regular intervals.
| Solution | Storage Condition | Stability Duration | Reference |
| Test Solution (in Acetonitrile) | Room Temperature | 48 hours | scirp.orgresearchgate.net |
| Mobile Phase | Room Temperature | 48 hours |
Principles of Structural Elucidation for Vardenafil Oxopiperazine D6
Integrated Spectroscopic Data Analysis for Structure Confirmation
The structural confirmation of Vardenafil (B611638) Oxopiperazine-D6 is achieved not by a single analytical method, but by the convergent analysis of data from several spectroscopic techniques. researchgate.netnih.gov This integrated approach is essential for unambiguously determining the molecular structure, including the precise location of the deuterium (B1214612) atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the impurity. nih.gov For Vardenafil Oxopiperazine-D6, the molecular formula is established as C₂₁H₂₀D₆N₆O₅S, with a corresponding molecular weight of approximately 480.57. This is a crucial first step, as the mass difference compared to the non-deuterated Vardenafil Oxopiperazine (C₂₁H₂₆N₆O₅S, MW: 474.53) and the parent drug Vardenafil (C₂₃H₃₂N₆O₄S, MW: 488.60) confirms the presence of six deuterium atoms and the oxidative modification. tandfonline.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule. The fragmentation pattern of the impurity is compared with that of Vardenafil and the non-deuterated oxopiperazine impurity to pinpoint the location of the structural modifications. nih.gov The retention of the deuterium label on specific fragments confirms its position on the ethyl group of the piperazine (B1678402) moiety.
Table 1: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.60 | 489.22 |
| Vardenafil Oxopiperazine | C₂₁H₂₆N₆O₅S | 474.53 | 475.17 |
| Vardenafil Oxopiperazine-D6 | C₂₁H₂₀D₆N₆O₅S | 480.57 | 481.21 |
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR as well as 2D techniques like COSY and HSQC, provides detailed information about the connectivity of atoms. In the ¹H NMR spectrum of Vardenafil Oxopiperazine-D6, the characteristic signals for the N-ethyl group's protons would be absent, a clear indicator of deuteration at this position. The ¹³C NMR spectrum would show signals for the deuterated carbons (CD₂ and CD₃), but these signals would be split into multiplets due to C-D coupling and would have a lower intensity compared to their protonated counterparts. The surrounding proton signals in the piperazine ring would also show altered chemical shifts and coupling patterns due to the presence of the adjacent oxo group.
Table 2: Conceptual NMR Signal Comparison for the Ethyl Group
| Group | ¹H NMR Signal | ¹³C NMR Signal Characteristics |
|---|---|---|
| -CH₂-CH₃ (in Vardenafil) | Quartet (CH₂) and Triplet (CH₃) | Two distinct sharp singlets (in decoupled spectrum) |
| -CD₂-CD₃ (in D6 Impurity) | Absent | Two multiplets with significantly lower intensity due to C-D coupling and longer relaxation times |
Mechanistic Postulation of Impurity Structure based on Degradation Studies
The structure of an impurity can often be inferred from the known chemical liabilities of the parent drug molecule. Vardenafil, like many complex organic molecules, can degrade under specific stress conditions such as oxidation, hydrolysis, and photolysis. researchgate.net The Vardenafil Oxopiperazine impurity is identified as a related substance formed during the bulk synthesis process and can also arise from degradation. tandfonline.com
The formation of the oxopiperazine moiety is mechanistically postulated to be an oxidative degradation pathway. The piperazine ring in Vardenafil contains two nitrogen atoms which are susceptible to oxidation. Specifically, the tertiary amine nitrogen of the N-ethylpiperazine group is a likely site for oxidation. Stress studies, particularly those involving peroxide hydrolysis, have shown considerable degradation of Vardenafil, supporting an oxidative mechanism. researchgate.net The reaction likely proceeds through the formation of an N-oxide intermediate at the more substituted nitrogen of the piperazine ring. This intermediate could then undergo further rearrangement and oxidation on the adjacent carbon of the ethyl group or the piperazine ring itself to form the stable lactam (oxo) functionality, resulting in the Vardenafil Oxopiperazine impurity. The presence of this impurity underscores the importance of controlling oxidative conditions during both synthesis and storage of the drug substance.
Synthetic Routes to Reference Standards for Deuterated Impurities
The unequivocal identification and quantification of impurities in a pharmaceutical product require the availability of pure, well-characterized reference standards. google.com For deuterated impurities like Vardenafil Oxopiperazine-D6, a specific synthetic route is necessary to produce this standard. The synthesis of deuterated compounds presents unique challenges, including the high cost of deuterated starting materials and the need for highly selective reactions. bioscientia.denih.gov
The synthesis of Vardenafil Oxopiperazine-D6 would logically involve the introduction of the deuterated ethyl group at an appropriate stage. A plausible synthetic strategy would adapt the known synthesis of Vardenafil. beilstein-journals.orgresearchgate.net The key step would be the use of a deuterated building block, specifically N-(ethyl-d6)-piperazine. This deuterated intermediate would be prepared by reacting piperazine with a deuterated ethylating agent, such as bromoethane-d6 or ethyl-d6 iodide.
Table 3: Potential Synthetic Route for Vardenafil Oxopiperazine-D6 Reference Standard
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | Deuterated Intermediate Synthesis | Piperazine, Bromoethane-d6 (or other D6-ethylating agent) | N-(ethyl-d6)-piperazine |
| 2 | Sulfonamide Formation | Vardenafil sulfonyl chloride precursor, N-(ethyl-d6)-piperazine | Vardenafil-d6 |
| 3 | Oxidation | Vardenafil-d6, Mild Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Vardenafil Oxopiperazine-D6 |
Academic Perspectives on Impurity Control and Regulatory Science for Deuterated Compounds
Quality by Design (QbD) Principles in Impurity Method Development for Vardenafil (B611638) Oxopiperazine-D6
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. biomedpharmajournal.orgresearchgate.net It ensures the method is robust and fit for its intended purpose throughout its lifecycle. pharm-int.com For an impurity like Vardenafil Oxopiperazine-D6, an AQbD approach is critical for developing a reliable method for its detection and quantification. The process begins with defining the method's goals and proceeds through risk assessment and systematic optimization. nih.govwaters.com
The initial step in the AQbD process is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements for the analytical method. pharm-int.comchromatographyonline.com For an impurity method, the ATP focuses on characteristics like specificity, accuracy, precision, and sensitivity at levels relevant to impurity thresholds, such as the ICH qualification and identification thresholds. nih.govuspnf.com
| Analytical Method Attribute | Target Requirement | Justification |
|---|---|---|
| Specificity/Selectivity | Baseline resolution (Rs > 2.0) between Vardenafil Oxopiperazine-D6, the API, and other potential impurities. | Ensures the peak response is uniquely attributable to the impurity without interference. nih.gov |
| Range | From reporting threshold (e.g., 0.05%) to a level above the qualification threshold (e.g., 0.2%). | Covers the expected concentration range of the impurity as per ICH guidelines. uspnf.com |
| Accuracy | Recovery of 90-110% at the qualification threshold. | Ensures the measured value is close to the true value. nih.gov |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% at the qualification threshold. | Demonstrates low variability in results under the same operating conditions. nih.gov |
| Limit of Quantitation (LOQ) | ≤ Reporting Threshold (e.g., 0.05%). | Method must be sensitive enough to quantify the impurity at the level where reporting is required. researchgate.net |
Following the ATP definition, a risk assessment is performed to identify method parameters that could impact the Critical Quality Attributes (CQAs) of the method, such as resolution and peak symmetry. youtube.com Tools like an Ishikawa (fishbone) diagram can be used to brainstorm potential variables in a UHPLC method, including mobile phase composition, pH, column temperature, and flow rate. researchgate.net
| Method Parameter | Potential Impact on CQAs | Risk Level (High/Medium/Low) |
|---|---|---|
| Mobile Phase pH | Affects ionization state of analytes, significantly impacting retention time and selectivity. uliege.be | High |
| Column Type/Stationary Phase | Primary driver of selectivity for separating structurally similar compounds. | High |
| Gradient Slope (%B/min) | Affects resolution between closely eluting peaks. | High |
| Column Temperature | Influences viscosity, peak shape, and selectivity. | Medium |
| Flow Rate | Affects analysis time and, to a lesser extent, resolution. | Low |
Parameters identified as high-risk are then studied systematically using Design of Experiments (DoE). nih.gov This multivariate approach allows for the efficient exploration of the interactions between parameters, leading to the definition of a Method Operable Design Region (MODR). biomedpharmajournal.org The MODR is a multidimensional space where the method is proven to be robust, providing operational flexibility without requiring revalidation for minor adjustments within this space. waters.com
Strategies for Impurity Control within Pharmaceutical Manufacturing Processes
Controlling impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. veeprho.comtoref-standards.com The control strategy for an impurity like Vardenafil Oxopiperazine-D6 must be comprehensive, addressing potential sources from raw materials through to the final API. This involves understanding the formation, fate, and purge of the impurity throughout the manufacturing process. veeprho.com
A holistic impurity control strategy is built on several key pillars:
Control of Starting Materials and Reagents: The purity of starting materials and the quality of reagents are foundational. Impurities present in these inputs can carry through the synthesis or participate in side reactions to form new impurities. Rigorous testing and qualification of suppliers are essential.
Process Optimization and In-Process Controls: The manufacturing process itself should be designed to minimize impurity formation. toref-standards.com This includes optimizing reaction conditions (temperature, pressure, reaction time), purification steps (crystallization, chromatography), and drying conditions to prevent degradation. veeprho.com In-process controls at critical steps monitor the process to ensure it remains within the validated state of control.
Understanding Formation Pathways: A thorough understanding of the chemical synthesis is required to identify potential side reactions that could generate Vardenafil Oxopiperazine-D6. This knowledge allows for targeted process controls to prevent its formation.
Final Specification Testing: The final drug substance is tested against a pre-defined specification, which includes a limit for Vardenafil Oxopiperazine-D6. This serves as the final quality check. toref-standards.com
| Control Point | Strategy | Example for Vardenafil Oxopiperazine-D6 |
|---|---|---|
| Starting Materials | Set stringent specifications for raw materials and reagents. veeprho.com | Test the deuterated piperazine (B1678402) starting material for the presence of non-deuterated or partially deuterated analogues. |
| Synthesis | Optimize reaction conditions to favor the desired product and minimize side reactions. toref-standards.com | Control temperature and stoichiometry to prevent the formation of oxo-piperazine moiety from potential over-oxidation or side reactions. |
| Purification | Develop effective crystallization or chromatographic steps to remove the impurity. | Design a crystallization process with a solvent system that has a high purge factor for Vardenafil Oxopiperazine-D6. |
| Stability | Conduct forced degradation studies to understand degradation pathways and establish appropriate storage conditions. registech.com | Evaluate the stability of the deuterated API under heat, light, and oxidative stress to see if Vardenafil Oxopiperazine-D6 is a degradation product. |
| Final API Testing | Implement a validated analytical method to test for the impurity in the final batch release. | Utilize the AQbD-developed UHPLC method to quantify Vardenafil Oxopiperazine-D6 against the specification limit. |
Research into the Classification of Lower Isotopologues in Deuterated Active Pharmaceutical Ingredients
A central issue in the chemistry, manufacturing, and controls (CMC) of deuterated drugs is the classification of lower isotopologues. nih.govacs.org It is nearly impossible to synthesize a compound that is 100% isotopically pure. researchgate.netrti.org Therefore, a deuterated API will inevitably contain a distribution of molecules with fewer deuterium (B1214612) atoms than the target structure (lower isotopologues) and potentially the non-deuterated analogue. digitellinc.comnih.gov
Recent academic and industry perspectives question whether these lower isotopologues should be classified and controlled as conventional impurities under guidelines like ICH Q3A. digitellinc.comnih.gov The argument is that since under-deuterated isotopologues often have nearly identical physical properties and pharmacological activity, they may not pose the same risks as structurally distinct process impurities or degradants. researchgate.netdigitellinc.com
An alternative approach gaining traction is to characterize and control the deuterated API based on its entire isotopic distribution profile rather than setting individual limits for each lower isotopologue as if it were a standard impurity. nih.govacs.org This perspective suggests that the lower isotopologues are an integral part of the API itself. nih.govacs.org Adopting this approach would shift the focus from controlling individual minor components to ensuring the consistency and reproducibility of the entire isotopic distribution from batch to batch.
This research area requires advanced analytical techniques capable of accurately determining the isotopologue distribution.
| Technique | Principle | Application and Limitations |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Separates ions based on their precise mass-to-charge ratio, allowing differentiation of molecules with small mass differences (e.g., H vs. D). numberanalytics.com | Provides detailed isotopologue distribution but may not easily distinguish positional isomers (isotopomers). frontiersin.org It is a primary tool for determining isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2H NMR can directly detect and quantify deuterium at specific positions. 1H and 13C NMR can also provide information on the degree of deuteration. numberanalytics.com | Excellent for determining the specific sites of deuteration (regio- and stereochemistry). nih.gov It is often less sensitive than MS and requires higher concentrations. |
| Tandem Mass Spectrometry (MS/MS) | Fragments selected ions to provide structural information, which can help locate the position of isotopic labels. nih.govnih.gov | Can provide some positional information (tandem mass isotopomer distributions) to complement HRMS data. nih.gov |
| Molecular Rotational Resonance (MRR) Spectroscopy | Provides highly precise structural information based on the rotational transitions of molecules in the gas phase. | Can unambiguously identify and quantify different isotopologues and isotopomers, even in complex mixtures, with high precision. nih.gov |
Future Research Directions and Methodological Advancements for Vardenafil Oxopiperazine D6
Development of Novel Separation Technologies for Deuterated Impurity Isolation
The isolation of deuterated impurities is a critical step for their comprehensive characterization. Due to the subtle physicochemical differences between deuterated and non-deuterated compounds, conventional separation techniques often fall short. acs.org The development of more sophisticated separation technologies is paramount for isolating specific isotopologues and isotopomers like Vardenafil (B611638) Oxopiperazine-D6.
Future research focuses on overcoming the technical challenges associated with analyzing isotopic impurities in deuterated APIs. musechem.com There is a pressing need for synthetic methods that can achieve high levels of deuterium (B1214612) incorporation at specific sites while minimizing isotopic impurities arising from over-, under-, or mis-deuteration. nih.gov
Key areas of development include:
Advanced Chromatographic Techniques: Research into novel stationary phases and mobile phase compositions in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) is ongoing. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are being explored for their unique selectivity profiles in separating closely related deuterated and non-deuterated compounds. biomedres.us
Multidimensional Chromatography: The coupling of two or more chromatographic systems (e.g., 2D-LC) provides orthogonal separation mechanisms, significantly enhancing peak capacity and resolution. This is particularly valuable for resolving complex mixtures containing multiple isotopic impurities.
Preparative Chromatography: Innovations in preparative-scale chromatography are essential for isolating sufficient quantities of deuterated impurities for use as reference standards. This includes improvements in column packing materials and gradient optimization to maximize throughput and purity of the isolated material.
Table 1: Comparison of Separation Technologies for Deuterated Impurity Isolation
| Technology | Principle | Advantages for Deuterated Impurities | Challenges |
| UPLC/UHPLC | Utilizes sub-2 µm particle columns for high-resolution separations. biomedres.us | Increased efficiency, resolution, and speed compared to conventional HPLC. | Higher backpressure; potential for frictional heating. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. biomedres.us | Offers fast, efficient separations with reduced solvent consumption. | Limited to less polar compounds; requires specialized equipment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase with a high organic content mobile phase. biomedres.us | Provides alternative selectivity for polar compounds that are poorly retained in reversed-phase chromatography. | Longer equilibration times; sensitivity to mobile phase water content. |
| Multidimensional Chromatography (e.g., 2D-LC) | Involves the use of two or more independent separation steps. | Greatly enhanced peak capacity and resolution for complex samples. | Increased analysis time and instrumental complexity. |
Advancements in Hyphenated Analytical Techniques for Comprehensive Profiling
For the definitive identification and quantification of impurities like Vardenafil Oxopiperazine-D6, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. ijfmr.comijnrd.org
The most exploited hyphenated techniques for impurity profiling include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). researchgate.netajpaonline.com These techniques are crucial for detecting and characterizing impurities at trace levels. biomedres.us
Key advancements include:
High-Resolution Mass Spectrometry (HRMS): The coupling of UPLC with HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provides exceptional mass accuracy and resolution. biomedres.us This allows for the confident determination of elemental compositions and differentiation between isotopologues.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments generate fragmentation patterns that provide detailed structural information, which is critical for identifying unknown impurities and confirming the position of deuterium labels. wisdomlib.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique offers direct structural analysis of separated compounds without the need for isolation. wisdomlib.org LC-NMR is uniquely powerful for unambiguously determining the precise location of deuterium atoms within a molecule. ijfmr.com
Integrated Hyphenated Systems (e.g., LC-NMR-MS): The combination of multiple detection methods provides complementary data in a single analysis, offering a comprehensive profile of the impurity. ajpaonline.com
Table 2: Overview of Hyphenated Techniques in Impurity Profiling
| Technique | Coupled Methods | Information Provided | Application to Vardenafil Oxopiperazine-D6 |
| LC-MS/UPLC-MS | Liquid Chromatography & Mass Spectrometry biomedres.us | Molecular weight, elemental composition, quantification. | Primary tool for detection and quantification. |
| LC-MS/MS | Liquid Chromatography & Tandem Mass Spectrometry wisdomlib.org | Structural fragmentation patterns for identification. | Structure confirmation and identification of unknown related impurities. |
| GC-MS | Gas Chromatography & Mass Spectrometry researchgate.net | Analysis of volatile and semi-volatile impurities. biomedres.us | Identification of potential volatile impurities from the synthesis process. |
| LC-NMR | Liquid Chromatography & Nuclear Magnetic Resonance Spectroscopy ijfmr.com | Unambiguous structural information, including atom connectivity. wisdomlib.org | Definitive confirmation of deuterium label position. |
Computational Chemistry Approaches to Predict Impurity Formation and Structure
Computational chemistry and predictive modeling are becoming increasingly vital in pharmaceutical development to anticipate potential impurities before they are encountered in the laboratory. parssilico.com These in silico approaches can model reaction pathways, predict degradation products, and help elucidate the structure of unknown impurities.
Future research in this area will focus on:
Forced Degradation Pathway Prediction: Algorithms and software can simulate stress conditions (e.g., acid, base, oxidation, light) to predict the likely degradation products of a drug substance. This allows chemists to proactively develop analytical methods for these potential impurities. The prediction of drug-degradation pathways can generate structural alerts for potentially genotoxic impurities. researchgate.net
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the spectroscopic properties (e.g., NMR chemical shifts, mass fragmentation patterns) of a proposed impurity structure. These calculated data can then be compared with experimental data to confirm the identity of an unknown impurity.
Machine Learning and AI: Artificial intelligence (AI) and machine learning models are being developed to predict various aspects of drug metabolism and degradation. nih.gov By training these models on large datasets of known chemical reactions and degradation pathways, they can predict the formation of impurities like Vardenafil Oxopiperazine-D6 with increasing accuracy. acs.orgresearchgate.net
Table 3: Computational Tools in Impurity Prediction
| Approach | Description | Application in Impurity Profiling |
| QSAR Models | Quantitative Structure-Activity Relationship models predict the properties of a chemical from its structure. | Predict toxicity and other properties of potential impurities. |
| Metabolism Simulators | Software that predicts the metabolic fate of a compound in the body. nih.gov | Identify potential metabolic impurities. |
| Degradation Pathway Software | Programs that predict how a molecule will break down under various stress conditions. researchgate.net | Proactively identify potential degradation products. |
| Spectroscopic Prediction | Software that calculates NMR, IR, and MS spectra from a chemical structure. | Aid in the structural elucidation of unknown impurities. |
Standardization of Deuterated Impurity Reference Materials
The availability of high-purity, well-characterized reference standards is the cornerstone of accurate quantitative analysis in the pharmaceutical industry. For deuterated impurities, establishing these standards is particularly challenging but essential for method validation, quality control, and regulatory compliance. lgcstandards.com
Future efforts will concentrate on:
Defining Purity for Deuterated Compounds: Unlike traditional small molecules, the purity of a deuterated compound must consider both chemical purity and isotopic purity (i.e., the percentage of deuterium incorporation and the distribution of isotopologues). Establishing clear guidelines for defining and reporting the purity of deuterated reference standards is a key area of focus.
Development of Certified Reference Materials (CRMs): The development and certification of reference materials by national metrology institutes or other official bodies provide a benchmark for quality. sigmaaldrich.com These CRMs, including those for deuterated compounds, ensure traceability and comparability of analytical results across different laboratories.
Global Harmonization: Collaboration between pharmacopoeias (e.g., USP, EP, BP) and regulatory agencies is needed to create harmonized standards and monographs for deuterated drugs and their impurities. This includes standardizing the methods for characterization and setting acceptance criteria.
Stable Isotope Labeling Strategies: Research into more efficient and selective synthetic methods is crucial for producing high-purity deuterated standards. nih.gov This ensures that the reference material accurately reflects the impurity being monitored.
Table 4: Key Characteristics of a Deuterated Impurity Reference Standard
| Characteristic | Description | Importance |
| Identity Confirmation | Unambiguous structural confirmation using techniques like NMR, MS, and IR. | Ensures the standard is the correct molecule. |
| Chemical Purity | Quantification of all non-isotopic related impurities, typically by chromatography (e.g., HPLC). youtube.com | Determines the percentage of the primary chemical entity. |
| Isotopic Purity/Enrichment | The percentage of molecules that contain the deuterium label(s) at the intended position(s). | Critical for accurate quantification in isotope dilution mass spectrometry. |
| Isotopic Distribution | The relative abundance of different isotopologues (e.g., d5, d6, d7) in the material. | Provides a complete picture of the isotopic composition. |
| Certified Value & Uncertainty | An assigned value of purity or concentration with a stated measurement uncertainty. | Essential for establishing traceability and reliable quantitative results. |
| Stability Data | Data from stability studies to establish a retest date or shelf life. mriglobal.org | Ensures the integrity of the standard over time. |
Q & A
Q. What analytical methods are validated for detecting and quantifying Vardenafil Oxopiperazine-D6 in drug formulations?
The AOAC SMPR 2014.011 guidelines outline validated methods for phosphodiesterase inhibitor impurities, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods prioritize specificity, precision, and limit of quantification (LOQ), with Box-Behnken experimental designs optimizing factors like mobile phase composition and column temperature for reproducibility .
Q. How can researchers confirm the structural identity of Vardenafil Oxopiperazine-D6 during synthesis?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical. Cross-referencing spectral data with databases such as the Cambridge Crystallographic Data Centre (CCDC) ensures structural accuracy. For example, deuterium labeling in Oxopiperazine-D6 requires verification via isotopic peak patterns in MS spectra .
Q. What stability-indicating assays are recommended for assessing Vardenafil Oxopiperazine-D6 under stress conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) paired with HPLC-MS/MS can identify degradation products. The uncertainty profile method, as per AOAC guidelines, evaluates method robustness under varied conditions (e.g., pH 2–12, 40–80°C) .
Advanced Research Questions
Q. How does Vardenafil Oxopiperazine-D6 influence ABCB1/P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells?
In vitro assays using ABCB1-overexpressing cell lines (e.g., KB-C2) can assess the impurity’s role. Measure intracellular accumulation of fluorescent substrates (e.g., [³H]-paclitaxel) with/without the impurity. ATPase activity assays and Western blotting determine if Oxopiperazine-D6 inhibits transporter function without altering ABCB1 expression .
Q. What experimental designs optimize chromatographic separation of Vardenafil Oxopiperazine-D6 from structurally similar impurities?
Response surface methodology (RSM), such as Box-Behnken designs, evaluates factors like column type (C18 vs. phenyl-hexyl), gradient slope, and buffer concentration. For example, a 15-run design with resolution and peak asymmetry as responses can identify optimal conditions .
Q. Does Vardenafil Oxopiperazine-D6 exhibit pharmacokinetic interactions with the parent drug vardenafil in preclinical models?
Conduct comparative pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentrations of vardenafil and its impurity. Assess parameters like AUC, Cmax, and half-life. In vitro cytochrome P450 inhibition assays (e.g., CYP3A4) further clarify metabolic interference .
Methodological Considerations
Q. How can researchers mitigate matrix effects when quantifying Vardenafil Oxopiperazine-D6 in biological samples?
Use matrix-matched calibration curves and isotope dilution techniques (e.g., deuterated internal standards). Post-column infusion studies identify ion suppression/enhancement zones in LC-MS/MS, guiding adjustments in sample preparation (e.g., solid-phase extraction) .
Q. What in silico tools predict the synthetic pathways for generating Vardenafil Oxopiperazine-D6 with high isotopic purity?
Computational chemistry software (e.g., Schrödinger Suite) models deuterium incorporation efficiency during piperazine ring synthesis. Retrosynthetic analysis prioritizes routes with minimal side reactions, validated by kinetic isotope effect (KIE) studies .
Regulatory and Compliance Questions
Q. Which regulatory guidelines govern impurity profiling of Vardenafil Oxopiperazine-D6 in clinical trial materials?
ICH Q3B(R2) mandates impurity thresholds (≥0.1% for daily doses ≤2 g). Compliance requires method validation per AOAC SMPR 2014.011, including specificity testing against 20+ structurally related impurities .
Q. How do researchers address batch-to-batch variability in Vardenafil Oxopiperazine-D6 synthesis for reference standards?
Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction temperature and deuterium source purity. Statistical process control (SPC) charts track intermediate purity, ensuring consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
